
N-(1-Octen-4-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Octen-4-yloxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an octenyl group attached to an acetamide moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Octen-4-yloxy)acetamide typically involves the reaction of 1-octen-4-ol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired acetamide by the action of ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Octen-4-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(1-Octen-4-yloxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1-Octen-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
N-(1-Octen-4-yloxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its octenyl group provides hydrophobic characteristics, while the acetamide moiety offers potential for hydrogen bonding and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
N-oct-1-en-4-yloxyacetamide |
InChI |
InChI=1S/C10H19NO2/c1-4-6-8-10(7-5-2)13-11-9(3)12/h5,10H,2,4,6-8H2,1,3H3,(H,11,12) |
InChI-Schlüssel |
HCLUFKKIPBLWPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC=C)ONC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
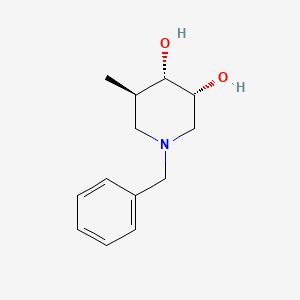
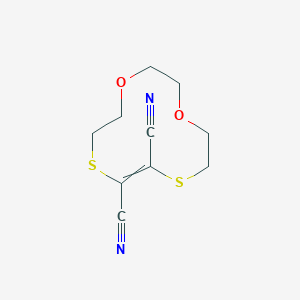
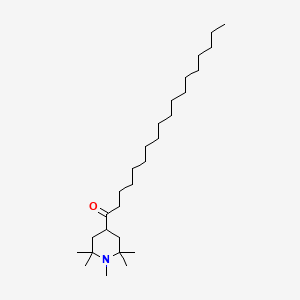
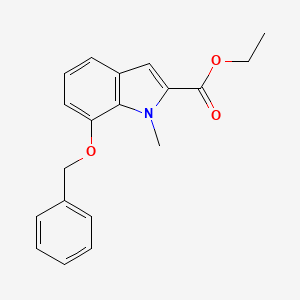

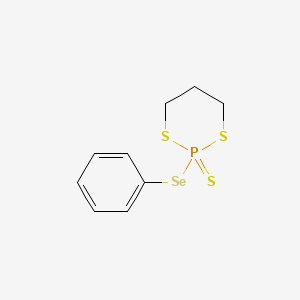

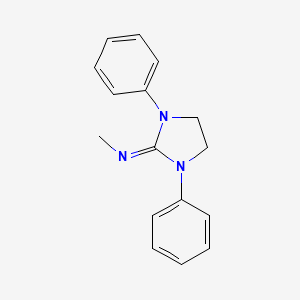
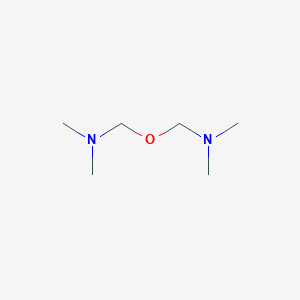
![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)
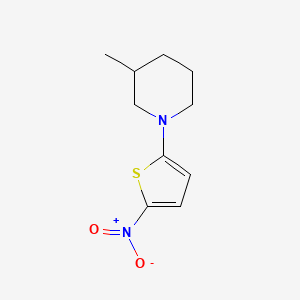
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)
